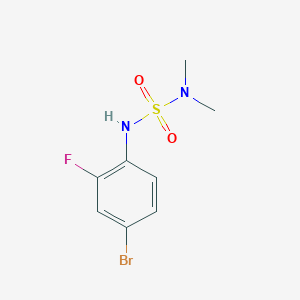![molecular formula C18H11ClN2O3 B5718040 N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5718040.png)
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. It was first identified in 2003 as a potent and selective inhibitor of CFTR, and has since been used extensively in scientific research to understand the role of CFTR in various physiological processes.
Mécanisme D'action
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide inhibits CFTR by binding to a specific site on the channel and preventing chloride ions from passing through. This results in a decrease in chloride secretion and an increase in sodium absorption, leading to changes in fluid and electrolyte balance.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit CFTR-mediated chloride secretion in various epithelial tissues, including the airways, intestine, and sweat glands. It has also been shown to increase the absorption of sodium in these tissues, leading to changes in fluid and electrolyte balance. In addition, N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been shown to have anti-inflammatory effects in various disease models, including cystic fibrosis and asthma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is its potency and selectivity as a CFTR inhibitor. This makes it an ideal tool for studying the role of CFTR in various physiological processes. However, one limitation of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide is its potential off-target effects, which can complicate interpretation of experimental results.
Orientations Futures
There are several future directions for research involving N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide. One area of interest is the development of more potent and selective CFTR inhibitors for use in clinical settings. Another area of interest is the use of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide as a tool to study the role of CFTR in various disease models, including cystic fibrosis, asthma, and hypertension. Additionally, there is interest in studying the potential anti-inflammatory effects of N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide in other disease models, such as inflammatory bowel disease and rheumatoid arthritis.
Méthodes De Synthèse
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide can be synthesized using a multi-step process involving several chemical reactions. The synthesis involves the reaction of 3-chloroaniline with salicylic acid to form 2-(3-chlorophenyl)-1,3-benzoxazole, which is then reacted with furfurylamine to produce N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide.
Applications De Recherche Scientifique
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-2-furamide has been used extensively in scientific research as a tool to understand the role of CFTR in various physiological processes. It has been used to study the function of CFTR in epithelial cells, smooth muscle cells, and neurons, as well as in various disease models such as cystic fibrosis, asthma, and hypertension.
Propriétés
IUPAC Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3/c19-12-4-1-3-11(9-12)18-21-14-10-13(6-7-15(14)24-18)20-17(22)16-5-2-8-23-16/h1-10H,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWHZUMUGOKCFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]furan-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-nitrobenzaldehyde [4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5717970.png)
![methyl 4-[(2-phenoxybenzoyl)amino]benzoate](/img/structure/B5717981.png)
![3-methyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5717993.png)
![1-(cyclopropylcarbonyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5717996.png)
![N~2~-(3-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5717997.png)
![(4',7'-dichloro-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5718005.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B5718013.png)

![ethyl 1-{[(2,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5718022.png)



